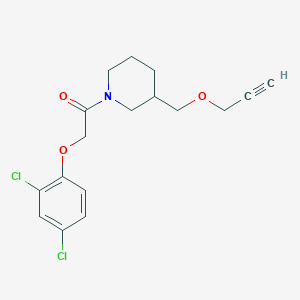
2-(2,4-Dichlorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H19Cl2NO3 and its molecular weight is 356.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,4-Dichlorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone is a synthetic compound with notable biological activities. Its molecular formula is C17H19Cl2NO3, and it has a molecular weight of 356.24 g/mol. The compound is characterized by the presence of a dichlorophenoxy group and a piperidine moiety, which are known to influence its biological properties.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A study evaluated the antimicrobial activity of synthesized piperidine derivatives using the serial dilution method. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 200 µg/mL against tested bacterial strains, with some derivatives showing maximum inhibition at 6.25 µg/mL against E. coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 6.25 | E. coli |
| Compound B | 12.5 | S. aureus |
| Compound C | 25 | Klebsiella pneumoniae |
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets or pathways. Studies suggest that piperidine derivatives can inhibit bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth .
Case Studies
In one case study involving the synthesis of piperidine derivatives, several compounds were tested for their antibacterial activity against common pathogens. The results indicated that the presence of the dichlorophenoxy group significantly enhanced antimicrobial efficacy compared to other structural analogs.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO3/c1-2-8-22-11-13-4-3-7-20(10-13)17(21)12-23-16-6-5-14(18)9-15(16)19/h1,5-6,9,13H,3-4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCNSPNYCHVSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













